molecular formula C8H16N4O B12562759 N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide CAS No. 181147-64-8

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide

Cat. No.: B12562759
CAS No.: 181147-64-8
M. Wt: 184.24 g/mol
InChI Key: OWZKJUWJYBYJJO-UHFFFAOYSA-N
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Description

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylmethylidene group attached to a butyl chain, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone, followed by the addition of a butyl chain and a prop-2-enamide group. The reaction conditions often require an acid catalyst to facilitate the condensation reaction and the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

181147-64-8

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

N-[4-(hydrazinylmethylideneamino)butyl]prop-2-enamide

InChI

InChI=1S/C8H16N4O/c1-2-8(13)11-6-4-3-5-10-7-12-9/h2,7H,1,3-6,9H2,(H,10,12)(H,11,13)

InChI Key

OWZKJUWJYBYJJO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCCCN=CNN

Origin of Product

United States

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